2-(2,3-Difluorophenyl)pyridine-5-methanol

Physicochemical profiling Drug-likeness Lead optimization

2-(2,3-Difluorophenyl)pyridine-5-methanol is a high-purity fluorinated biaryl alcohol building block with a unique 2,3-difluorophenyl substitution topology absent from common SAR libraries. It serves as a key intermediate for constructing PARP1 inhibitor analogs that have demonstrated a 29.2-percentage-point improvement in tumor growth inhibition (94.2% at 50 mg/kg) over olaparib (65.0% at 100 mg/kg) in a BRCA1-mutated xenograft model. - Enables rapid SAR exploration of 2,3-difluorophenyl-linker analogs via the reactive hydroxymethyl handle. - Favorable drug-like properties: XLogP3-AA = 1.8, TPSA = 33.1 Ų, one H-bond donor. - Supplied with rigorous analytical characterization; standard packaging options support early discovery through preclinical development.

Molecular Formula C12H9F2NO
Molecular Weight 221.20 g/mol
Cat. No. B12608344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Difluorophenyl)pyridine-5-methanol
Molecular FormulaC12H9F2NO
Molecular Weight221.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)CO
InChIInChI=1S/C12H9F2NO/c13-10-3-1-2-9(12(10)14)11-5-4-8(7-16)6-15-11/h1-6,16H,7H2
InChIKeyYXWUAFQUCBZUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Difluorophenyl)pyridine-5-methanol: Structural and Procurement Identity


2-(2,3-Difluorophenyl)pyridine-5-methanol (CAS 887974-92-7, also referred to as [6-(2,3-difluorophenyl)pyridin-3-yl]methanol) is a fluorinated biaryl alcohol building block with molecular formula C₁₂H₉F₂NO and molecular weight 221.20 g mol⁻¹ [1]. The compound belongs to the 6-arylated-pyridin-3-yl methanol class, distinguished by a 2,3-difluorophenyl substituent at the pyridine 2-position and a hydroxymethyl group at the pyridine 5-position. Computed physicochemical descriptors include XLogP3-AA = 1.8, topological polar surface area (TPSA) = 33.1 Ų, one hydrogen-bond donor, and two rotatable bonds, placing it in favorable drug-like chemical space for fragment-based lead generation [1]. The 2,3-difluorophenyl motif has been explicitly exploited in medicinal chemistry to enhance metabolic stability and target engagement, most notably in a series of PARP1 inhibitors derived from olaparib where the 2,3-difluorophenyl-linker was critical for improved in vivo efficacy [2].

Workflow
Fluorinated biaryl alcohol building block for fragment-based lead generation and SAR expansion
Motif
2,3-Difluorophenyl topology supports metabolic stability and target-engagement research
Differentiation
Distinct substitution pattern enables exploration of novel IP space beyond 2,4-isomer

Why Regioisomeric Difluorophenyl-Pyridinemethanols Cannot Be Substituted


The 2,3-difluorophenyl substitution pattern is not equivalent to the more commonly employed 2,4-, 2,5-, or 2,6-difluorophenyl isomers. The adjacency of the two fluorine atoms on the phenyl ring alters the electron-density distribution, dipole moment, and preferred torsional angle of the biaryl bond, which in turn modulates π-stacking interactions, hydrogen-bond-acceptor capacity, and metabolic oxidation sites [1]. A patent survey of 2-halo-aryl-pyridinemethanols with analgesic/anti-inflammatory activity (US 4,736,037) systematically evaluated the 2,4-difluorophenyl and 4-fluorophenyl analogs but did not include the 2,3-difluorophenyl regioisomer, indicating that this substitution pattern was outside the scope of established structure-activity relationships (SAR) exploration for that indication [2]. In the PARP1 inhibitor series, the 2,3-difluorophenyl-linker conferred distinct metabolic stability and in vivo tumor growth inhibition advantages compared with olaparib (which employs a 4-fluorophenyl), demonstrating that the fluorine substitution topology is a critical determinant of pharmacokinetic and pharmacodynamic outcomes [3].

! 2,4-/2,5-/2,6-difluorophenyl isomers exhibit different electrostatic surfaces and torsional preferences; target selectivity and metabolic profile may shift.
! Patent SAR for analgesic aryl-pyridinemethanols excluded the 2,3-regioisomer; its biological response cannot be extrapolated from published analogs.

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity and Polar Surface Area vs. Difluorophenyl Isomers

Computed physicochemical properties were compared across three regioisomeric difluorophenyl-pyridinemethanols using PubChem data. While XLogP3-AA is identical (1.8) for the 2,3-, 2,4-, and 2,5-isomers due to identical molecular formula, the topological polar surface area (TPSA) differs: the 2,3-isomer (target) has TPSA = 33.1 Ų, the 2,4-isomer has TPSA = 33.1 Ų, and the 2,5-isomer also shows TPSA = 33.1 Ų, indicating no TPSA differentiation among these three isomers. However, the mono-fluoro analog (2-fluorophenyl, CAS 887974-54-1) has a lower TPSA of 33.1 Ų but reduced H-bond acceptor count (3 vs. 4), which alters its solubility and target-binding profile. The critical differentiation arises from the spatial orientation of the fluorine atoms: the 2,3-difluoro arrangement places one fluorine ortho to the biaryl bond and the other meta, creating a unique electrostatic potential surface that cannot be replicated by the 2,4- or 2,5-isomers [1].

Physicochemical Profile
Reported
XLogP3-AA 1.8, TPSA 33.1 Ų Identical values for 2,4-/2,5-isomers
Electrostatic potential differences may drive binding selectivity
Computed descriptors; no experimental TPSA
Physicochemical profiling Drug-likeness Lead optimization

Conformational Flexibility vs. Non-Fluorinated Analogs

The target compound possesses two rotatable bonds (biaryl C–C and CH₂–OH), identical to all difluorophenyl isomers but fewer than non-fluorinated or extended aryl analogs such as 6-(biphenyl-4-yl)pyridin-3-yl methanol (BPPM) which has three rotatable bonds. Reduced rotatable bond count is associated with lower conformational entropy penalty upon target binding. A DFT study of 6-arylated-pyridin-3-yl methanol derivatives reported that the fluorophenyl analog (FPPM) exhibited the highest HOMO–LUMO gap (ΔE = 4.91 eV) among tested compounds, indicating greater kinetic stability and lower non-specific reactivity compared to benzofuranyl (BFPM), biphenyl (BPPM), and chlorophenyl (CPPM) derivatives [1]. This class-level evidence supports the expectation that 2,3-difluorophenyl substitution confers similar electronic stabilization advantages.

HOMO–LUMO Gap
Class-level inference
ΔE ≈ 4.91 eV (inferred from FPPM analog)
Higher kinetic stability may reduce off-target redox reactivity
DFT study of related 6-arylated-pyridin-3-yl methanols
Conformational analysis Fragment-based drug design Scaffold diversity

Absence from Analgesic SAR: Novel Selectivity Space

US Patent 4,736,037 discloses a series of 2-halo-aryl-pyridinemethanols evaluated for analgesic and anti-inflammatory activity. The patent explicitly exemplifies the 2,4-difluorophenyl isomer (2-chloro-α-(2,4-difluorophenyl)-3-pyridinemethanol) which showed ED₅₀ = 6–8 mg kg⁻¹ in the Koster test, and the 4-fluorophenyl isomer (6-chloro-α-(4-fluorophenyl)-3-pyridinemethanol, ED₅₀ = 5–6 mg kg⁻¹). Neither the 2,3-difluorophenyl nor any 2,3-disubstituted phenyl analog is described, indicating this substitution topology was not explored [1]. This represents a gap in the pharmacophore landscape and an opportunity for novel IP space, as the 2,3-difluorophenyl-pyridinemethanol scaffold may engage analgesic or anti-inflammatory targets through binding modes inaccessible to the 2,4- and 4-substituted congeners.

Patent Landscape
Class-level inference
2,3-difluorophenyl isomer not tested in Koster test (US 4,736,037)
Untested topology enables novel IP space
2,4-isomer ED50 6–8 mg/kg reported
Structure-activity relationship Analgesic discovery Patent landscape

Metabolic Stability and In Vivo Efficacy in PARP1 Series

A series of 2,3-difluorophenyl-linker PARP1 inhibitors derived from olaparib was reported by Chen et al. (2017). The optimized lead compound 47, featuring the 2,3-difluorophenyl-linker, displayed PARP1 enzyme IC₅₀ = 1.3 nM and cellular IC₅₀ values of 0.003 nM (V-C8 cells), 7.1 nM (Capan-1), and 0.2 nM (MDA-MB-436). In a BRCA1-mutated xenograft model, compound 47 at 50 mg kg⁻¹ achieved 94.2 % tumor growth inhibition, surpassing olaparib (100 mg kg⁻¹, 65.0 % TGI). The study identified that the difluorobenzylphthalazinone fragment was the main metabolic site and that aromatic hydroxylation was the primary metabolic pathway; the 2,3-difluorophenyl substitution effectively blocked metabolic oxidation at the phenyl ring, contributing to enhanced in vivo persistence [1].

In Vivo Model Response
Head-to-head
Compound 47 (2,3-F): 94.2% TGI at 50 mg/kg Olaparib (4-F): 65.0% TGI at 100 mg/kg
2,3-Difluorophenyl motif associated with improved model-response endpoint
BRCA1-mutated xenograft mouse model
PARP1 inhibition Metabolic stability In vivo efficacy

Commercial Purity and Synthetic Accessibility vs. Isomers

Commercial availability data from chemical suppliers indicate that 2-(2,3-difluorophenyl)pyridine-5-methanol (CAS 887974-92-7) is offered at 97–98 % purity (HPLC) by multiple vendors including Leyan (98 %) and A&J Pharmtech (97 %) . The 2,4-difluorophenyl isomer (CAS 887974-78-9) is similarly available at 98 % purity . The 2,5-isomer (CAS 887974-88-1) is listed at 97 % purity . While purity specifications are comparable, the 2,3-isomer is less frequently stocked than the 2,4-isomer, reflecting lower historical demand. This means that sourcing the 2,3-isomer may require custom synthesis with longer lead times, but also ensures access to a scaffold that is less likely to be encumbered by prior art in lead optimization programs.

Purity Specification
Reported
≥97% (HPLC), equivalent to 2,4- and 2,5-isomers
Procurement based on research fit, not purity difference
2,3-isomer less commonly stocked; custom synthesis may apply
Chemical procurement Synthetic accessibility Quality control

Electrostatic Potential and Dipole Moment by Substitution Topology

The 2,3-difluorophenyl substitution pattern generates a distinct molecular electrostatic potential (MEP) surface compared to the 2,4- and 2,6-isomers. The ortho-fluorine (position 2) is adjacent to the biaryl bond, exerting both an electron-withdrawing inductive effect and a steric influence that increases the rotational barrier of the biaryl axis. The meta-fluorine (position 3) contributes to the dipole moment without significantly altering the torsional profile. In the PARP1 inhibitor study, molecular docking indicated that the 2,3-difluorophenyl moiety engages a unique sub-pocket of the PARP1 NAD⁺-binding site through halogen-bond and hydrophobic interactions that are energetically unfavorable for the 2,4-difluorophenyl and 4-fluorophenyl analogs [1]. This binding-mode differentiation translates into the observed in vivo efficacy advantage (see Evidence Item 4).

Molecular Docking
Class-level inference
Docking suggests unique sub-pocket engagement for 2,3-difluorophenyl vs. 4-fluorophenyl
Supports selectivity-based scaffold selection
No direct binding free energy measurement
Molecular electrostatic potential Dipole moment Scaffold selection

High-Value Application Scenarios Based on Differentiation Evidence


PARP1 Oncology Lead Optimization with Metabolic Stability Advantage

For cancer drug discovery programs targeting PARP1, especially those seeking to improve upon the metabolic profile and in vivo efficacy of olaparib, the 2,3-difluorophenyl-pyridinemethanol scaffold provides a validated entry point. The 2,3-difluorophenyl-linker in compound 47 achieved a 29.2-percentage-point improvement in tumor growth inhibition (94.2 % at 50 mg kg⁻¹) over olaparib (65.0 % at 100 mg kg⁻¹) in a BRCA1-mutated xenograft model, attributed to blocked metabolic oxidation at the phenyl ring [1]. 2-(2,3-Difluorophenyl)pyridine-5-methanol can serve as a key intermediate for constructing analogous linker structures via the reactive hydroxymethyl handle, enabling rapid SAR exploration of this privileged substitution topology.

Fragment-Based Design Leveraging Unique MEP and Rotational Profile

The distinct electrostatic potential surface and restricted biaryl rotation of the 2,3-difluorophenyl-pyridine system make it an attractive fragment for SPR- or NMR-based screening campaigns. The ortho-fluorine atom adjacent to the biaryl bond increases the rotational barrier, reducing the conformational entropy penalty upon binding relative to mono-fluoro or non-ortho-substituted analogs. This property, combined with favorable computed drug-likeness (XLogP3-AA = 1.8, TPSA = 33.1 Ų [2]), positions the compound as a high-quality fragment hit for targets where halogen–π or orthogonal multipolar interactions with the 2,3-difluorophenyl group drive affinity.

Novel IP Generation in Analgesic and Anti-Inflammatory Indications

The established SAR for 2-halo-aryl-pyridinemethanols in analgesic indications (Koster test ED₅₀ values of 5–8 mg kg⁻¹ for 2,4-difluorophenyl and 4-fluorophenyl analogs [3]) conspicuously omits the 2,3-difluorophenyl topology. For organizations seeking composition-of-matter patent protection in the analgesic or anti-inflammatory space, 2-(2,3-difluorophenyl)pyridine-5-methanol represents a structurally novel, untested scaffold that falls within the claimed general formula of US 4,736,037 but was never exemplified. This gap enables the filing of selection patents with unexpected pharmacological properties derived from the unique fluorine substitution pattern.

Photophysical Material Development Using Fluorinated Biaryl Alcohols

The 6-arylated-pyridin-3-yl methanol class has been characterized by DFT for its nonlinear optical (NLO) properties, with fluorophenyl derivatives (FPPM) exhibiting a high HOMO–LUMO gap (4.91 eV) and favorable NLO characteristics compared to benzofuranyl, biphenyl, and chlorophenyl analogs [4]. The 2,3-difluorophenyl variant is expected to share these electronic properties while offering a different dipole orientation, which may be advantageous for tuning the emission wavelength and quantum yield in Ir(III)-based phosphorescent emitters and organic light-emitting diode (OLED) materials where 2,4-difluorophenyl-pyridine ligands are already established [5].

Application
Selection Property
Validation Focus
PARP1 pathway-target interaction studies
2,3-Difluorophenyl-linker for metabolic stability assessment
Target engagement and tumor model endpoint analysis
Fragment-based screening for halogen-bond interactions
Unique electrostatic potential and restricted biaryl rotation
Binding affinity and selectivity profiling via SPR/NMR
Analgesic target SAR exploration
Unexplored 2,3-difluorophenyl topology
In vivo pain model endpoints (Koster test)
Phosphorescent emitter ligand development
HOMO–LUMO gap and dipole orientation
Emission wavelength tuning and quantum yield optimization
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